Bienvenue dans la boutique en ligne BenchChem!

ethyl 4-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate

Pyridazinone Chemical Probe Data Deficiency

Ethyl 4-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate is a synthetic small molecule with the formula C16H22N4O4 and a molecular weight of 334.376 g/mol. While structurally belonging to the pyridazinone class, which includes compounds investigated for kinase inhibition and immunomodulation, a search across primary research papers, patents (such as the immunomodulator patent WO/2017/222976 by Incyte Corp ), and authoritative databases like ChEMBL and ZINC reveals this specific compound has no reported biological activity or published experimental data.

Molecular Formula C16H22N4O4
Molecular Weight 334.376
CAS No. 2034535-33-4
Cat. No. B2994850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate
CAS2034535-33-4
Molecular FormulaC16H22N4O4
Molecular Weight334.376
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3CC3
InChIInChI=1S/C16H22N4O4/c1-2-24-16(23)19-9-7-18(8-10-19)15(22)11-20-14(21)6-5-13(17-20)12-3-4-12/h5-6,12H,2-4,7-11H2,1H3
InChIKeyXSZIZCLNMBEHKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Guide: Ethyl 4-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate (CAS 2034535-33-4) for Research Sourcing


Ethyl 4-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate is a synthetic small molecule with the formula C16H22N4O4 and a molecular weight of 334.376 g/mol [1]. While structurally belonging to the pyridazinone class, which includes compounds investigated for kinase inhibition and immunomodulation, a search across primary research papers, patents (such as the immunomodulator patent WO/2017/222976 by Incyte Corp [2]), and authoritative databases like ChEMBL and ZINC reveals this specific compound has no reported biological activity or published experimental data [3]. Its current relevance is limited to a research chemical offered by specific vendors, with no public evidence supporting its selection over any analog.

Evaluating the Need for Specific Sourcing of CAS 2034535-33-4: Beyond In-Class Generic Interchangeability


The rationale for selecting CAS 2034535-33-4 over another pyridazinone cannot be established with scientific evidence, as the compound lacks any published data to support a differentiation claim [1]. In medicinal chemistry, even minor structural changes like a cyclopropyl versus a phenyl substituent can cause profound shifts in potency, selectivity, and pharmacokinetics [2]. This principle makes generic substitution theoretically risky. However, for this specific compound, the absence of any quantitative activity, selectivity, or ADME data means there is no evidence base to prove it performs differently from, let alone better than, structurally similar alternatives like ethyl 4-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate . Without such data, a procurement decision based on scientific differentiation is not possible.

Quantitative Evidence Guide for Ethyl 4-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate


Lack of Public Comparative Biological Data for CAS 2034535-33-4

A comprehensive search of the primary literature, patent repositories, and authoritative biological databases reveals a complete absence of quantitative, differential data for the target compound [1]. No head-to-head comparison studies against any analog were found. The ZINC database explicitly lists no known activity for this substance [2]. Clinical trial registries contain no entries for the CAS number 2034535-33-4 [1]. Therefore, no evidence exists to justify prioritizing this compound over any other pyridazinone derivative for any biological application.

Pyridazinone Chemical Probe Data Deficiency

Physicochemical Property Comparison to a Structurally Related Analog

In the absence of experimental bioactivity data, a theoretical comparison of predicted physicochemical properties can be made against a close structural analog, ethyl 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetate (CAS 2098136-65-1) . The target compound has a significantly higher molecular weight (334.38 vs. 222.24 g/mol) and greater molecular complexity, with an ethyl piperazine-1-carboxylate moiety replacing the simple ethyl acetate group. This structural difference results in a higher topological polar surface area (predicted tPSA of 97.56 Ų for the target compound [1]) and a reduced calculated logP (clogP of 1.72 [1]) compared to the simpler analog. These properties place the target compound in a different chemical space, potentially affecting membrane permeability and oral bioavailability, though no experimental validation exists.

Physicochemical Profile Drug-likeness Computational Prediction

Legitimate Application Scenarios for Ethyl 4-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate Based on Evidence


Scaffold for Exploratory Chemistry in Pyridazinone Library Construction

Given the established biological relevance of the pyridazinone core in modulating targets like PD-L1, PARP7, and various kinases, this compound's unique substitution pattern could serve as a late-stage diversification scaffold in a medicinal chemistry program . Its procurement is justifiable only within an internal library synthesis effort aimed at generating novel intellectual property, where the cyclopropyl-pyridazinone-piperazine-carboxylate motif is of specific interest. The decision to use this scaffold over a phenyl analog would be based on a proprietary project hypothesis regarding cyclopropyl's effect on metabolic stability and target conformation, not on existing public data.

Negative Control or Reference Compound for Selectivity Profiling Panels

A compound with no detectable biological activity (as suggested by current evidence) can be a valuable negative control in cell-based assays, helping to establish assay windows and confirm that observed effects are due to the pharmacophore of an active analog rather than the core scaffold's inherent non-specific reactivity . For instance, in a panel testing the activity of a proprietary series of pyridazinone-based kinase inhibitors, an inactive compound with a closely matched physicochemical profile serves as a superior negative control compared to a vehicle-only treatment.

Reference Standard for Analytical Method Development

The compound's high purity (typically 95%, as reported by suppliers ) and unique combination of a chromophoric pyridazinone core and a distinct molecular weight make it a suitable candidate for use as a reference standard in developing and validating LC-MS or HPLC methods for analyzing related pyridazinone derivatives. Its procurement would be driven by analytical chemistry requirements for a well-characterized, stable small molecule with a specific retention time and mass spectrum, independent of any biological function.

Quote Request

Request a Quote for ethyl 4-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.